molecular formula C8H6N2O2 B017182 4-Methyl-3-nitrobenzonitrile CAS No. 939-79-7

4-Methyl-3-nitrobenzonitrile

Cat. No. B017182
M. Wt: 162.15 g/mol
InChI Key: KOFBNBCOGKLUOM-UHFFFAOYSA-N
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Patent
US04546113

Procedure details

With stirring, concentrated H2SO4 (205 ml) was cooled to 5° C. Keeping the temperature below 20° C., concentrated HNO3 (85 ml) was added dropwise. Keeping the temperature below 40° C., p-tolunitrile (96 ml) was then added dropwise. After stirring 10 minutes, the reaction mixture was quenched onto 3 kilograms ice, granulated and filtered to yield title product: 120.5 g; m.p. 102°-104°.
Name
Quantity
85 mL
Type
reactant
Reaction Step One
Quantity
96 mL
Type
reactant
Reaction Step Two
Name
Quantity
205 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N+:1]([O-:4])(O)=[O:2].[C:5]1([CH3:13])[CH:10]=[CH:9][C:8]([C:11]#[N:12])=[CH:7][CH:6]=1>OS(O)(=O)=O>[C:11]([C:8]1[CH:9]=[CH:10][C:5]([CH3:13])=[C:6]([N+:1]([O-:4])=[O:2])[CH:7]=1)#[N:12]

Inputs

Step One
Name
Quantity
85 mL
Type
reactant
Smiles
[N+](=O)(O)[O-]
Step Two
Name
Quantity
96 mL
Type
reactant
Smiles
C1(=CC=C(C=C1)C#N)C
Step Three
Name
Quantity
205 mL
Type
solvent
Smiles
OS(=O)(=O)O

Conditions

Stirring
Type
CUSTOM
Details
With stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added dropwise
ADDITION
Type
ADDITION
Details
was then added dropwise
STIRRING
Type
STIRRING
Details
After stirring 10 minutes
Duration
10 min
CUSTOM
Type
CUSTOM
Details
the reaction mixture was quenched onto 3 kilograms ice
FILTRATION
Type
FILTRATION
Details
granulated and filtered

Outcomes

Product
Name
Type
product
Smiles
C(#N)C1=CC(=C(C=C1)C)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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